(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride
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Overview
Description
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C14H24ClNSi and a molecular weight of 269.89 g/mol . This compound is characterized by the presence of a silinan ring, which is a silicon-containing heterocycle, and a phenyl group attached to the silicon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the silinan ring, which can be achieved through a series of cyclization reactions involving silicon-containing precursors. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates. Common solvents used include dichloromethane and toluene, with catalysts such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity.
Chemical Reactions Analysis
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and alkyl halides for substitution reactions. The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed include silanol, siloxane, and various substituted amine derivatives.
Scientific Research Applications
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its unique structure allows for the development of novel organosilicon compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. The silicon atom provides unique electronic properties that can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (1,1-Dimethyl-4-phenylsilinan-4-yl)methanol and (1,1-Dimethyl-4-phenylsilinan-4-yl)amine share structural similarities but differ in their functional groups.
Properties
IUPAC Name |
(1,1-dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NSi.ClH/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13;/h3-7H,8-12,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYBJQFIMLYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(CN)C2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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